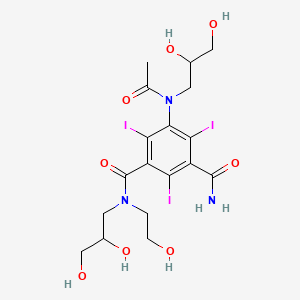
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amides, hydroxyl groups, and iodine atoms, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Amidation: The formation of amide bonds is carried out by reacting the iodinated benzene derivative with appropriate amines under conditions that promote amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Acetylation: The acetylation of the amine groups is performed using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like chromium trioxide.
Reduction: The amide bonds can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido derivatives.
科学研究应用
1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- has diverse applications in scientific research, including:
Biology: Employed in the study of enzyme interactions and protein modifications due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use as a contrast agent in medical imaging techniques such as X-ray and computed tomography (CT) scans.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. The presence of iodine atoms enhances its ability to absorb X-rays, making it effective as a contrast agent. The amide and hydroxyl groups facilitate binding to proteins and enzymes, influencing their activity and stability.
相似化合物的比较
Similar Compounds
1,3-Benzenedicarboxamide, 5-(acetylamino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-: Lacks the additional hydroxyl group on the acetylamino moiety.
1,3-Benzenedicarboxamide, 5-(acetyl(2-hydroxyethyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo-: Contains a different substitution pattern on the acetylamino group.
Uniqueness
The uniqueness of 1,3-Benzenedicarboxamide, 5-(acetyl(2,3-dihydroxypropyl)amino)-N-(2,3-dihydroxypropyl)-N-(2-hydroxyethyl)-2,4,6-triiodo- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of multiple hydroxyl groups enhances its solubility and binding affinity, while the iodine atoms provide unique imaging capabilities.
属性
CAS 编号 |
159126-33-7 |
|---|---|
分子式 |
C18H24I3N3O8 |
分子量 |
791.1 g/mol |
IUPAC 名称 |
5-[acetyl(2,3-dihydroxypropyl)amino]-3-N-(2,3-dihydroxypropyl)-3-N-(2-hydroxyethyl)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H24I3N3O8/c1-8(28)24(5-10(30)7-27)16-14(20)11(17(22)31)13(19)12(15(16)21)18(32)23(2-3-25)4-9(29)6-26/h9-10,25-27,29-30H,2-7H2,1H3,(H2,22,31) |
InChI 键 |
ZZLFKLSBHDFNDU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CC(CO)O)I)C(=O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















